molecular formula C8H8ClNO2 B1588563 Methyl 5-chloro-2-methylnicotinate CAS No. 350597-49-8

Methyl 5-chloro-2-methylnicotinate

Cat. No.: B1588563
CAS No.: 350597-49-8
M. Wt: 185.61 g/mol
InChI Key: KYEIGXOFICMHDP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methylnicotinate: is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, featuring a chlorine atom and a methyl group on the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 5-chloro-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

Chemistry: Methyl 5-chloro-2-methylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Nicotinic Acid: The parent compound without the chlorine and methyl groups.

  • Methyl Nicotinate: A similar compound without the chlorine atom.

  • 5-Chloronicotinic Acid: A related compound without the methyl group.

Uniqueness: Methyl 5-chloro-2-methylnicotinate is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which influences its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEIGXOFICMHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446383
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350597-49-8
Record name methyl 5-chloro-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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